PDE4A Inhibition: Potency Comparison with a High-Affinity PDE4 Inhibitor
4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone exhibits measurable PDE4A inhibitory activity with an IC50 of 553 nM [1]. In contrast, a structurally distinct PDE4 inhibitor from the isoindoline class (BDBM399973) demonstrates an IC50 of 5.35 nM against PDE4A3, representing an approximately 103-fold increase in potency [2]. This highlights that while the target compound is a PDE4 inhibitor, it is not a high-potency lead compound but rather a valuable scaffold for further optimization.
| Evidence Dimension | PDE4A inhibition |
|---|---|
| Target Compound Data | IC50 = 553 nM |
| Comparator Or Baseline | BDBM399973 (isoindoline PDE4 inhibitor), IC50 = 5.35 nM |
| Quantified Difference | 103-fold less potent |
| Conditions | Recombinant human PDE4A overexpressed in HEK293 cells; HTRF immunoassay for target compound [1]; PDE4A3 SPA assay for comparator [2] |
Why This Matters
This data defines the compound's place on the PDE4 inhibitor potency spectrum, allowing researchers to select it for scaffold-hopping or as a low-potency control rather than a lead candidate.
- [1] BindingDB. BDBM50548422 (CHEMBL1871173). IC50: 553 nM for PDE4A. View Source
- [2] BindingDB. BDBM399973 (US10323042). IC50: 5.35 nM for PDE4A3. View Source
